Methyl 2-(4-ethylphenyl)-2-hydroxyacetate
Description
Methyl 2-(4-ethylphenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C11H14O3. This compound is characterized by the presence of a methyl ester group, a hydroxy group, and an ethyl-substituted phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(4-ethylphenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSBTOBMCGPQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-ethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(4-ethylphenyl)-2-hydroxyacetic acid+methanolacid catalystMethyl 2-(4-ethylphenyl)-2-hydroxyacetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-ethylphenyl)-2-oxoacetic acid or 2-(4-ethylphenyl)acetic acid.
Reduction: Formation of 2-(4-ethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-(4-ethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylphenyl)-2-hydroxyacetate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenyl)-2-hydroxyacetate
- Methyl 2-(4-isopropylphenyl)-2-hydroxyacetate
- Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-ethylphenyl)-2-hydroxyacetate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. The specific substitution pattern can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Biological Activity
Methyl 2-(4-ethylphenyl)-2-hydroxyacetate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
The compound features a hydroxy group, which is crucial for its biological activity, particularly in interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often act as inhibitors or modulators of enzyme activity, affecting metabolic pathways related to inflammation, cancer, and other diseases.
Key Mechanisms:
- Antioxidant Activity : The hydroxy group can donate electrons, neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, similar to other ester derivatives.
In Vitro Studies
Several studies have investigated the in vitro biological activities of this compound:
- Antioxidant Activity : A study demonstrated that the compound exhibited significant antioxidant properties, reducing reactive oxygen species (ROS) levels in cell cultures. This suggests potential applications in oxidative stress-related conditions.
- Anti-inflammatory Effects : Inflammatory markers were significantly reduced in cell lines treated with this compound, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Activity : Preliminary assays showed that the compound had antimicrobial effects against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Animal Models : In a murine model of inflammation, treatment with the compound resulted in decreased swelling and pain responses compared to control groups. This supports its role as a potential anti-inflammatory drug.
Case Studies
A notable case study involved the administration of this compound in a rat model for evaluating its analgesic properties. The results indicated a significant reduction in pain scores compared to untreated controls, highlighting its potential for pain management.
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to similar compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Compound A (similar structure) | Moderate | High | Low |
| Compound B (similar structure) | High | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
